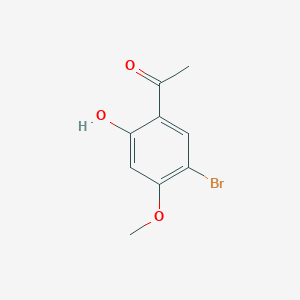
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
Descripción general
Descripción
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, as part of the broader family of bromo- and methoxy-substituted phenethylamines, has been studied for its metabolic pathways in vivo. Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites that suggest the presence of multiple metabolic pathways, including deamination and N-acetylation processes (Kanamori et al., 2002).
Chemical Synthesis and Modifications
The compound has been used as a precursor or intermediate in the synthesis of various derivatives. For instance, Kwiecień and Baumann (1998) described the regioselective bromination and other reactions of similar phenylethanones, providing insight into their potential for generating novel compounds with diverse chemical properties (Kwiecień & Baumann, 1998).
Evaluation of Biological Activities
The compound and its analogues have been synthesized and evaluated for various biological activities. For example, Labanauskas et al. (2004) synthesized derivatives exhibiting anti-inflammatory activity, highlighting the potential therapeutic applications of these compounds (Labanauskas et al., 2004). Additionally, Akamanchi et al. (1999) explored the platelet aggregation inhibitory activity of paeonol and its analogues, which include compounds structurally related to this compound (Akamanchi et al., 1999).
Antimicrobial Studies
Studies have also been conducted on the antimicrobial activities of compounds derived from this compound. Nagamani et al. (2018) synthesized novel compounds with antimicrobial properties, demonstrating the potential of this chemical structure in developing new antimicrobial agents (Nagamani et al., 2018).
Safety and Hazards
Direcciones Futuras
Research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone could explore its potential applications in drug development, especially considering its anti-inflammatory properties . Investigating its interactions with specific cellular pathways and identifying potential therapeutic targets would be valuable.
Mecanismo De Acción
Target of Action
It has been suggested that this compound may have inhibitory effects on pro-inflammatory cytokines .
Mode of Action
It is suggested that it may suppress pro-inflammatory responses by blocking certain signaling pathways
Biochemical Pathways
The compound is suggested to suppress pro-inflammatory responses, indicating that it may affect the biochemical pathways related to inflammation
Result of Action
It is suggested that the compound may have anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by blocking the NF-κB and MAPK signaling pathways in activated microglia . This interaction suggests that this compound can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress pro-inflammatory responses in murine BV-2 cells by inhibiting the activation of NF-κB and MAPK pathways . This suppression leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators . Additionally, it may influence gene expression by modulating transcription factors associated with these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may involve its conversion into different metabolites, which can influence its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can impact its therapeutic effects and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNBIVASILHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404837 | |
| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-61-2 | |
| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) interact with its targets and what are the downstream effects?
A: Research suggests that SE1 exhibits its anti-inflammatory and anti-tumor activity through multiple mechanisms. One key interaction involves the inhibition of matrix metalloproteinase-9 (MMP-9) activity. This interaction is mediated through hydrogen and Pi-Pi bonds between SE1 and specific amino acid residues (TYR245 and HIS226) within the MMP-9 active site. [] By inhibiting MMP-9, SE1 effectively reduces gelatin digestion and the migration of human fibrosarcoma cells. []
Q2: What is the structural characterization of this compound?
A: this compound (SE1) is an organic compound with the molecular formula C9H9BrO3. [] The crystal structure reveals that the ethanone group is slightly twisted relative to the aromatic ring with a dihedral angle of 3.6(2)°. [] An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom stabilizes this conformation. [] Additionally, π–π interactions between neighboring benzene rings contribute to the stability of the crystal structure. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, these can be calculated from the molecular formula and confirmed through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Q3: What is known about the in vitro and in vivo efficacy of this compound?
A: In vitro studies have shown that SE1 effectively inhibits PMA-induced MMP-9 activity and migration of HT1080 human fibrosarcoma cells in a dose-dependent manner. [] These findings were supported by western blot and immunofluorescence analyses, which confirmed the inhibitory effects of SE1 on MAPK and NF-κB signaling pathways. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



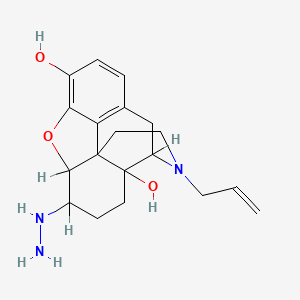
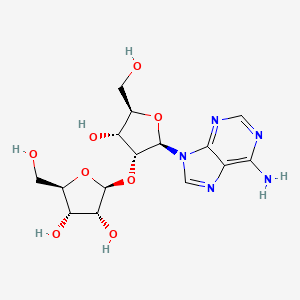
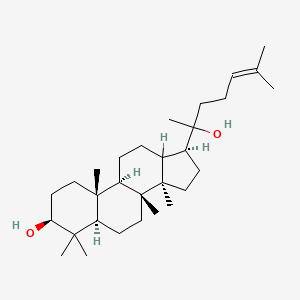
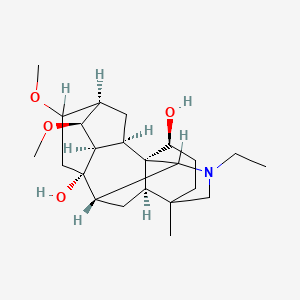
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
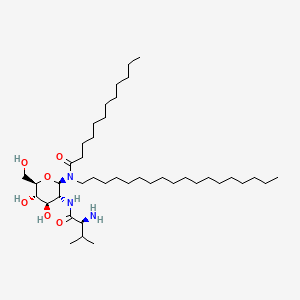
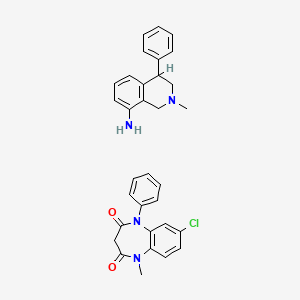
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)
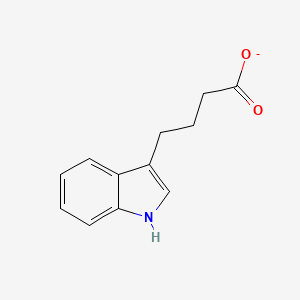
![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)
![4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1230104.png)
